molecular formula C10H9N3O3 B8606746 2-Cyano-N-(2-methyl-6-nitrophenyl)acetamide CAS No. 61148-20-7

2-Cyano-N-(2-methyl-6-nitrophenyl)acetamide

Cat. No. B8606746
CAS RN: 61148-20-7
M. Wt: 219.20 g/mol
InChI Key: NXYFPLVZSNIKPI-UHFFFAOYSA-N
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Patent
US07820655B2

Procedure details

To a solution of 2-methyl-6-nitroaniline (25 g, 164.3 mmol) in benzene (200 ml) were added cyanoacetic acid (14.5 g, 170.46 mmol) and PCl5 (35 g, 168 mmol). The reaction mixture was heated at 60° C. for 7 h. After cooling to rt, the reaction mixture was filtered and the solid was washed with benzene and water. The solid was dried under reduced pressure to afford the title acetamide (24 g, 109 mmol) as a yellow solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[C:3]=1[NH2:4].[C:12]([CH2:14][C:15](O)=[O:16])#[N:13].P(Cl)(Cl)(Cl)(Cl)Cl>C1C=CC=CC=1>[C:12]([CH2:14][C:15]([NH:4][C:3]1[C:5]([N+:9]([O-:11])=[O:10])=[CH:6][CH:7]=[CH:8][C:2]=1[CH3:1])=[O:16])#[N:13]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
14.5 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
35 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
the solid was washed with benzene and water
CUSTOM
Type
CUSTOM
Details
The solid was dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 109 mmol
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 66.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.